Atorvastatin Calcium Trihydrate (ACT) is a calcium salt of Atorvastatin, a synthetic lipid-lowering agent. Chemically, it's (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid, calcium salt (2:1), trihydrate. [, ] While not naturally occurring, it plays a significant role in scientific research, particularly in pharmaceutical sciences, as a model drug for various studies. It is primarily investigated for its poor water solubility, a common challenge with many drugs, and strategies to improve its bioavailability. [, , ]
Molecular Structure Analysis
The crystal structure of ACT has been determined using synchrotron X-ray powder diffraction data and optimized using density functional theory techniques. [] Key features include:
Further insights into the calcium local structure were achieved using 43Ca solid-state NMR spectroscopy combined with computational modeling. [] This approach, termed "NMR crystallography," provided valuable information about the calcium-ligand coordination environment, even in the absence of high-quality diffraction data.
Physical and Chemical Properties Analysis
Solubility: ACT exhibits poor water solubility, posing significant challenges for oral drug delivery. [, , , ] This has led researchers to explore various formulation strategies to enhance its solubility and bioavailability.
Dissolution Rate: The dissolution rate of ACT is limited by its poor water solubility. [, , ] Studies have shown that formulating ACT into self-microemulsifying drug delivery systems (SMEDDS) [], co-amorphous systems [], and solid dispersions [] can significantly improve its dissolution rate.
Particle Size and Morphology: Formulations like SMEDDS can reduce the particle size of ACT to the nanometer range, further improving its dissolution properties. []
Applications
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Research has shown that formulating ACT into SMEDDS can significantly improve its dissolution rate compared to commercial tablets. []
Co-amorphous Systems: Co-amorphous systems with excipients like Probucol have been shown to improve both the dissolution rate and stability of ACT. []
Solid Dispersions: Incorporating ACT into solid dispersions using polymers like Croscarmellose Sodium has demonstrated enhanced dissolution profiles. []
Microneedle Arrays: Dissolving microneedle arrays loaded with ACT and other cardiovascular drugs have shown promise in transdermal drug delivery. []
Nanoreservoir-Loaded Membranes: Electrospun polymeric membranes loaded with nanoreservoirs containing ACT complexes have been explored for local anti-inflammatory drug delivery. []
High-Performance Thin Layer Chromatography (HPTLC): HPTLC coupled with densitometry has been used for the quantitative analysis of ACT in pharmaceutical formulations. []
Powder X-ray Diffraction (PXRD): PXRD is routinely used to characterize the crystalline structure of ACT and identify the formation of co-amorphous systems or solid dispersions. [, ]
Differential Scanning Calorimetry (DSC): DSC is employed to study the thermal behavior of ACT and its formulations, providing information on melting points, glass transition temperatures, and potential drug-excipient interactions. [, ]
Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps investigate potential drug-excipient interactions and confirm the formation of inclusion complexes. [, ]
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of ACT in various formulations. []
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 13C and 43Ca NMR, has been used to elucidate the molecular structure and calcium coordination environment in ACT. [, ]
Related Compounds
Atorvastatin
Compound Description: Atorvastatin is the free acid form of Atorvastatin calcium trihydrate. It is a member of the statin drug class and is a potent inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. [, , , ]
Relevance: Atorvastatin is the active pharmaceutical ingredient in Atorvastatin calcium trihydrate. The calcium trihydrate salt form is used to improve the solubility and dissolution properties of the parent drug. [, , , ]
Compound Description: Probucol is a lipid-lowering agent that has antioxidant properties. It is poorly soluble in water and its use is limited by its poor bioavailability. []
Relevance: Researchers have explored using Atorvastatin calcium trihydrate as a co-former to improve the dissolution properties of Probucol through the formation of co-amorphous systems. []
Nicotinamide
Compound Description: Nicotinamide, also known as niacinamide, is a form of vitamin B3. It has various biological activities, including anti-inflammatory and antioxidant properties. []
Relevance: Nicotinamide was investigated as a potential co-former for the preparation of Atorvastatin calcium trihydrate cocrystals to enhance its solubility and dissolution rate. []
Glucosamine Hydrochloride
Compound Description: Glucosamine hydrochloride is the salt form of glucosamine, an amino sugar that is a precursor for glycosaminoglycans, components of cartilage. It is commonly used as a supplement for joint health. []
Relevance: Glucosamine hydrochloride was studied as a potential co-former for the preparation of Atorvastatin calcium trihydrate cocrystals. This approach aimed to improve the physicochemical properties of the drug, including its solubility and dissolution rate. []
Poly-aminocyclodextrin
Compound Description: Poly-aminocyclodextrins are cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules, improving their solubility and stability. []
Relevance: Poly-aminocyclodextrin was used to form inclusion complexes with Atorvastatin calcium trihydrate. These complexes were then incorporated into electrospun polymeric membranes for local delivery, aiming to improve the drug's solubility and provide a controlled release profile. []
Ethylene Glycol
Compound Description: Ethylene glycol is a viscous, colorless liquid. It is used as a solvent, antifreeze, and in the production of polyester fibers. []
Relevance: Researchers have studied the ethylene glycol solvate of Atorvastatin calcium to understand its solid-state properties and compare them to the trihydrate form. This research involved using solid-state NMR and computational studies. []
Croscarmellose Sodium
Compound Description: Croscarmellose sodium is a cross-linked polymer derived from cellulose. It is commonly used as a disintegrant in pharmaceutical formulations to enhance the breakup of tablets in the gastrointestinal tract. []
Relevance: Croscarmellose sodium was investigated as a carrier in the development of Atorvastatin calcium trihydrate solid dispersions. Solid dispersions are designed to improve drug dissolution and bioavailability. []
Microcrystalline Cellulose
Compound Description: Microcrystalline cellulose is a purified, partially depolymerized form of cellulose. It is widely used as a binder, diluent, and disintegrant in pharmaceutical formulations. []
Relevance: Microcrystalline cellulose was used as a carrier for the preparation of Atorvastatin calcium trihydrate solid dispersions to enhance the dissolution and bioavailability of the drug. []
Lactose
Compound Description: Lactose is a disaccharide sugar found in milk. It is used as a diluent and filler in pharmaceutical formulations. []
Relevance: Lactose was investigated as a potential carrier for Atorvastatin calcium trihydrate solid dispersions, aiming to improve the drug's dissolution characteristics. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Atorvastatin is a dihydroxy monocarboxylic acid that is a member of the drug class known as statins, used primarily for lowering blood cholesterol and for preventing cardiovascular diseases. It has a role as an environmental contaminant and a xenobiotic. It is an aromatic amide, a member of monofluorobenzenes, a statin (synthetic), a dihydroxy monocarboxylic acid and a member of pyrroles. It is functionally related to a heptanoic acid. It is a conjugate acid of an atorvastatin(1-). Atorvastatin (Lipitor®), is a lipid-lowering drug included in the statin class of medications. By inhibiting the endogenous production of cholesterol in the liver, statins lower abnormal cholesterol and lipid levels, and ultimately reduce the risk of cardiovascular disease. More specifically, statin medications competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL) (sometimes referred to as "bad cholesterol"), and very-low-density lipoprotein (VLDL). Prescribing statins is considered standard practice for patients following any cardiovascular event, and for people who are at moderate to high risk of developing cardiovascular disease. The evidence supporting statin use, coupled with minimal side effects and long term benefits, has resulted in wide use of this medication in North America. Atorvastatin and other statins including [lovastatin], [pravastatin], [rosuvastatin], [fluvastatin], and [simvastatin] are considered first-line treatment options for dyslipidemia. The increasing use of this class of drugs is largely attributed to the rise in cardiovascular diseases (CVD) (such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke) in many countries. An elevated cholesterol level (elevated low-density lipoprotein (LDL) levels in particular) is a significant risk factor for the development of CVD. Several landmark studies demonstrate that the use of statins is associated with both a reduction in LDL levels and CVD risk. Statins were shown to reduce the incidences of all-cause mortality, including fatal and non-fatal CVD, as well as the need for surgical revascularization or angioplasty following a heart attack. Some evidence has shown that even for low-risk individuals (with <10% risk of a major vascular event occurring within five years) statin use leads to a 20%-22% relative reduction in the number of major cardiovascular events (heart attack, stroke, coronary revascularization, and coronary death) for every 1 mmol/L reduction in LDL without any significant side effects or risks. Atorvastatin was first synthesized in 1985 by Dr. Bruce Roth and approved by the FDA in 1996. It is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain identical to its parent compound. Unlike other members of the statin group, atorvastatin is an active compound and therefore does not require activation. Atorvastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of atorvastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor. Atorvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury. Atorvastatin is a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. Atorvastatin also increases the number of LDL receptors on hepatic cell surfaces to enhance uptake and catabolism of LDL and reduces LDL production and the number of LDL particles. This agent lowers plasma cholesterol and lipoprotein levels and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04) Atorvastatin Calcium is the calcium salt of atorvastatin, a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent increases the number of LDL receptors on hepatic cell surfaces, enhancing the uptake and catabolism of LDL and reducing LDL production and the number of LDL particles, and lowers plasma cholesterol and lipoprotein levels. Like other statins, atorvastatin may also display direct antineoplastic activity, possibly by inhibiting farnesylation and geranylgeranylation of proteins such as small GTP-binding proteins, which may result in the arrest of cells in the G1 phase of the cell cycle. This agent may also sensitize tumor cells to cyctostatic drugs, possibly through the mTOR-dependent inhibition of Akt phosphorylation. Atorvastatin (Lipitor) is a member of the drug class known as statins. It is used for lowering cholesterol. Atorvastatin is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-determining enzyme in cholesterol biosynthesis via the mevalonate pathway. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate. Atorvastatin acts primarily in the liver. Decreased hepatic cholesterol levels increases hepatic uptake of cholesterol and reduces plasma cholesterol levels. A pyrrole and heptanoic acid derivative, HYDROXYMETHYLGLUTARYL-COA REDUCTASE INHIBITOR (statin), and ANTICHOLESTEREMIC AGENT that is used to reduce serum levels of LDL-CHOLESTEROL; APOLIPOPROTEIN B; and TRIGLYCERIDES. It is used to increase serum levels of HDL-CHOLESTEROL in the treatment of HYPERLIPIDEMIAS, and for the prevention of CARDIOVASCULAR DISEASES in patients with multiple risk factors. See also: Atorvastatin Calcium Trihydrate (active moiety of); Atorvastatin calcium propylene glycol solvate (active moiety of).
Pavinetant is a member of the class of quinolines that is the amide obtained by formal condensation of the carboxy group of 3-[(methanesulfonyl)amino]-2-phenylquinoline-4-carboxylic acid with the amino group of (1S)-1-phenylpropan-1-amine. A neurokinin-3 receptor antagonist that has been trialled as a potential drug for treatment of schizophrenia and menopausal symptoms. It has a role as a neurokinin-3 receptor antagonist and an antipsychotic agent. It is a member of quinolines, a secondary carboxamide, a sulfonamide and an aromatic amide. Pavinetant has been used in trials studying the basic science and treatment of Safety and Schizophrenia.
AZD 3229 is an inhibitor of c-Kit-driven cell proliferation. It selectively inhibits growth of c-Kit mutant (GI50s = 1-971 nM) and PDGFR mutant (GI50s = 1-22 nM) Ba/F3 cell lines over Ba/F3 cell lines expressing Tel-KDR/VEGFR2 (GI50 = 1,378 nM). AZD 3229 (20 mg/kg twice per day) induces tumor regression in a Ba/F3 mouse xenograft model and a mouse allograft model using Ba/F3 cells expressing KIT-exon 11 del/V654A, a common mutation in gastrointestinal stromal tumors (GIST). AZD3229 is a potent pan-KIT mutant inhibitor for the treatment of gastrointestinal stromal tumors. AZD3229 demonstrates potent single digit nM growth inhibition across a broad cell panel, with good margin to KDR-driven effects. Selectivity over KDR can be rationalised predominantly by the interaction of water molecules with the protein and ligand in the active site and its kinome selectivity is similar to the best of the approved GIST agents. AZD3229 demonstrates excellent cross-species pharmacokinetics, shows strong pharmacodynamic inhibition of target, and is active in several in vivo models of GIST.